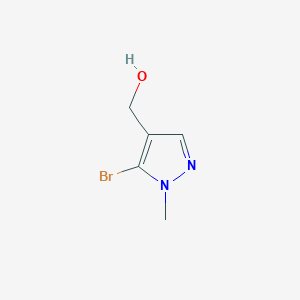![molecular formula C13H25NO2 B6228727 tert-butyl N-[(1R)-1-cyclohexylethyl]carbamate CAS No. 1100753-97-6](/img/no-structure.png)
tert-butyl N-[(1R)-1-cyclohexylethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(1R)-1-cyclohexylethyl]carbamate, also known as tert-butyl cyclohexyl carbamate (TBC), is an organic compound belonging to the family of carbamates. It is a versatile compound that has been used in a variety of scientific research applications, including pharmaceuticals, agrochemicals, and biocatalysis. It is a colorless liquid that is soluble in most organic solvents.
Applications De Recherche Scientifique
TBC has been used in various scientific research applications such as drug delivery, agrochemicals, and biocatalysis. It has been used as a drug delivery system for the delivery of drugs to specific tissues. It has also been used as an insecticide and fungicide in agricultural applications. In biocatalysis, it has been used as a catalyst for the synthesis of various organic compounds.
Mécanisme D'action
TBC acts as a prodrug, meaning that it is converted into an active form in the body. In the presence of specific enzymes, the tert-butyl N-[(1R)-1-cyclohexylethyl]carbamate group is cleaved and the cyclohexyl group is converted into an active form. This active form then binds to specific receptors in the body, resulting in the desired effect.
Biochemical and Physiological Effects
TBC is known to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in drug metabolism and to inhibit the activity of enzymes involved in the synthesis of fatty acids. It has also been found to have anti-inflammatory and anti-tumor activities.
Avantages Et Limitations Des Expériences En Laboratoire
TBC has several advantages for use in lab experiments. It is a versatile compound that is soluble in most organic solvents, making it easy to handle and store. It is also relatively inexpensive. However, it has some limitations as well. TBC has a relatively low solubility in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable and can decompose over time.
Orientations Futures
TBC has a wide range of potential applications in scientific research. It has been used in drug delivery systems, agrochemicals, and biocatalysis. In the future, it could be used as a target for drug design, as a catalyst for organic synthesis, or as an insecticide or fungicide in agriculture. Additionally, further research could be done on the biochemical and physiological effects of TBC to better understand its mechanism of action. Finally, research could be done to improve the stability and solubility of TBC to make it more suitable for use in lab experiments.
Méthodes De Synthèse
TBC is synthesized by the reaction of tert-butyl N-[(1R)-1-cyclohexylethyl]carbamate alcohol and cyclohexyl isocyanate in the presence of a base catalyst. The reaction is carried out at a temperature of 60-70°C and a pressure of 0.1-0.2 MPa. The reaction yields a product with a purity of 99.5%.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(1R)-1-cyclohexylethyl]carbamate involves the reaction of tert-butyl chloroformate with (1R)-1-cyclohexylethylamine in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl chloroformate", "(1R)-1-cyclohexylethylamine", "base (e.g. triethylamine)" ], "Reaction": [ "Add (1R)-1-cyclohexylethylamine to a solution of tert-butyl chloroformate in anhydrous dichloromethane.", "Add a base (e.g. triethylamine) to the reaction mixture to neutralize the hydrogen chloride that is produced.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction by adding water and extract the product with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired product." ] } | |
Numéro CAS |
1100753-97-6 |
Nom du produit |
tert-butyl N-[(1R)-1-cyclohexylethyl]carbamate |
Formule moléculaire |
C13H25NO2 |
Poids moléculaire |
227.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



